molecular formula C14H30N2O B12643509 Octanamide, N-(5-amino-4-methylpentyl)- CAS No. 139423-40-8

Octanamide, N-(5-amino-4-methylpentyl)-

Cat. No.: B12643509
CAS No.: 139423-40-8
M. Wt: 242.40 g/mol
InChI Key: QBHRDVMKFAELOQ-UHFFFAOYSA-N
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Description

Octanamide, N-(5-amino-4-methylpentyl)-: is a chemical compound known for its unique structure and properties. It is an amide derivative with a specific arrangement of amino and methyl groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octanamide, N-(5-amino-4-methylpentyl)- typically involves the reaction of octanoic acid with a suitable amine. The process may include the use of coupling agents like EDC.HCl and DMAP in a solvent such as dichloromethane. The reaction is usually carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps like crystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Octanamide, N-(5-amino-4-methylpentyl)- can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the amide nitrogen.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Major Products Formed: The major products formed from these reactions include various substituted amides, amines, and oxo derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemistry: In chemistry, Octanamide, N-(5-amino-4-methylpentyl)- is used as a building block for synthesizing more complex molecules.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial activity or enzyme inhibition, making it a candidate for drug development .

Medicine: In medicine, derivatives of Octanamide, N-(5-amino-4-methylpentyl)- are explored for their therapeutic potential. They may act as inhibitors of specific enzymes or receptors, contributing to the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of Octanamide, N-(5-amino-4-methylpentyl)- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of quorum sensing in bacteria or modulation of signaling pathways in human cells .

Comparison with Similar Compounds

  • Octanamide, N-[5-[(2-amino-1,2-dithioxoethyl)amino]-4-methylpentyl]-
  • Octanamide, N-(5-amino-4-methylpentyl)-

Uniqueness: Octanamide, N-(5-amino-4-methylpentyl)- stands out due to its specific arrangement of functional groups, which imparts unique reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivity towards molecular targets .

Properties

CAS No.

139423-40-8

Molecular Formula

C14H30N2O

Molecular Weight

242.40 g/mol

IUPAC Name

N-(5-amino-4-methylpentyl)octanamide

InChI

InChI=1S/C14H30N2O/c1-3-4-5-6-7-10-14(17)16-11-8-9-13(2)12-15/h13H,3-12,15H2,1-2H3,(H,16,17)

InChI Key

QBHRDVMKFAELOQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)NCCCC(C)CN

Origin of Product

United States

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